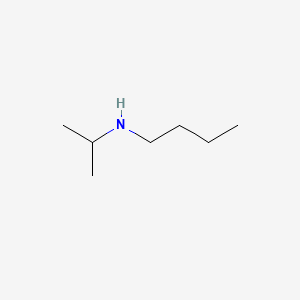

N-isopropylbutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRJGUKZYSEUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192342 | |

| Record name | N-Isopropylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-23-5 | |

| Record name | N-(1-Methylethyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-isopropylbutan-1-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-isopropylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 39099-23-5), a secondary amine featuring both a linear butyl and a branched isopropyl group, serves as a valuable intermediate in organic synthesis.[1] Its molecular architecture presents a unique combination of steric hindrance and nucleophilicity, making a thorough understanding of its structure and properties essential for its effective application. This guide provides a detailed examination of the molecular structure of this compound, covering its physicochemical properties, a validated synthetic protocol, and a comprehensive analysis of its spectroscopic signatures (NMR, IR, and MS). The causality behind experimental design and data interpretation is emphasized to provide field-proven insights for professionals in chemical research and development.

Core Molecular Identity and Physicochemical Properties

This compound is structurally defined by a nitrogen atom bonded to a hydrogen, a linear n-butyl group, and an isopropyl group.[1] This arrangement classifies it as a secondary amine. The interplay between the alkyl chains influences its physical properties, such as solubility and boiling point. The amine group itself imparts basicity and nucleophilicity, which are central to its chemical reactivity.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem[2] |

| Synonyms | N-Isopropylbutylamine, Butylisopropylamine | PubChem[2], CymitQuimica[1] |

| CAS Number | 39099-23-5 | PubChem[2] |

| Molecular Formula | C₇H₁₇N | PubChem[2] |

| Molecular Weight | 115.22 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Odor | Distinctive amine/ammonia-like | CymitQuimica[1], Wikipedia[3] |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Synthesis and Purification: A Validated Protocol

The synthesis of secondary amines like this compound is commonly achieved through nucleophilic substitution or reductive amination. The protocol detailed here utilizes the nucleophilic substitution reaction between a primary amine (isopropylamine) and an alkyl halide (1-bromobutane). This method is chosen for its reliability and use of readily available starting materials. An excess of the primary amine is used to minimize the formation of the tertiary amine byproduct, which can occur if the newly formed secondary amine acts as a nucleophile.[4][5]

Experimental Protocol: Synthesis via Nucleophilic Alkylation

Objective: To synthesize this compound from isopropylamine and 1-bromobutane.

Materials:

-

Isopropylamine (Propan-2-amine)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Diethyl ether (anhydrous)

-

Deionized water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine isopropylamine (3 equivalents) with anhydrous potassium carbonate (1.5 equivalents). Add anhydrous diethyl ether to create a stirrable slurry. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromobutane (1 equivalent) dropwise to the flask at room temperature. An exothermic reaction may be observed.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and ammonium salts. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Spectroscopic Analysis for Structural Verification

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative numbers (integration).

Protons (Label) Environment Approx. δ (ppm) Multiplicity Integration a CH₃-CH₂- 0.9 Triplet (t) 3H b -CH₂-CH₃ 1.4 Sextet (sxt) 2H c -CH₂-N- 2.5 Triplet (t) 2H d (CH₃)₂-CH- 1.0 Doublet (d) 6H e -CH-(CH₃)₂ 2.8 Septet (sept) 1H f -NH- ~1.0 (variable) Broad Singlet (br s) 1H -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This compound has 6 distinct carbon environments, as two methyl carbons on the isopropyl group are equivalent.

Carbon (from Butyl) Approx. δ (ppm) Carbon (from Isopropyl) Approx. δ (ppm) C1 (-CH₂-N) ~50 C1' (-CH-N) ~48 C2 (-CH₂-C1) ~32 C2' (-CH₃) ~23 C3 (-CH₂-C2) ~21 C4 (-CH₃) ~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

N-H Stretch: A key diagnostic peak for a secondary amine is a single, moderate-to-weak absorption band appearing around 3300-3350 cm⁻¹ . This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of C-H stretching in the alkyl groups.

-

C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ region corresponds to the C-N bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, which is 115 .

-

Major Fragmentation Pathway: The most significant fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha-carbon and the rest of the alkyl chain breaks. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavages are possible:

-

Cleavage of the propyl group from the butyl chain, leading to a fragment at m/z = 72 .

-

Cleavage of a methyl group from the isopropyl chain, leading to a fragment at m/z = 100 .

-

The fragment at m/z = 72 is typically the base peak (most abundant) due to the facile loss of the larger propyl radical.

Caption: Primary mass spectrometry fragmentation pathways for this compound.

Chemical Reactivity and Applications

The structural features of this compound dictate its chemical behavior.

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It readily reacts with acids to form the corresponding isopropylbutylammonium salts.

-

Nucleophilicity: This same lone pair allows it to act as a nucleophile. It can react with electrophiles such as alkyl halides to form tertiary amines and subsequently quaternary ammonium salts, or with acyl chlorides and anhydrides to form amides.[6]

-

Applications: Due to its reactivity, this compound is primarily used as a building block or intermediate in the synthesis of more complex molecules.[1] Its structure can be incorporated into various target compounds in the pharmaceutical and agrochemical industries, where substituted amine moieties are common.[1][3][7]

References

-

PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

-

Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

All Things Chemistry. (2023, June 15). Amines - Reactions (A-Level IB Chemistry). YouTube. Retrieved from [Link]

Sources

- 1. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]

- 2. N-(1-Methylethyl)-1-butanamine | C7H17N | CID 123480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

An In-depth Technical Guide to the Synthesis of N-isopropylbutan-1-amine

Introduction

N-isopropylbutan-1-amine, a secondary amine with the chemical formula C₇H₁₇N, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1][2] Its structure comprises a butyl group and an isopropyl group attached to a nitrogen atom. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into process optimization and potential challenges.

The most prevalent and efficient method for the synthesis of this compound is reductive amination.[3][4] This approach offers high selectivity and avoids the common issue of over-alkylation associated with direct alkylation methods.[3] This guide will primarily focus on reductive amination while also providing a comparative analysis of the direct alkylation pathway.

Physicochemical Properties of this compound: [5]

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | N-propan-2-ylbutan-1-amine |

| CAS Number | 39099-23-5 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

Chapter 1: Reductive Amination: The Preferred Synthetic Route

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an intermediate imine.[4] For the synthesis of this compound, this involves the reaction of butyraldehyde with isopropylamine, followed by the reduction of the resulting imine. This one-pot or stepwise procedure is highly favored due to its efficiency and high yield.[5][6]

Mechanistic Insights

The reductive amination process proceeds in two key stages:

-

Imine Formation: The nucleophilic nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of butyraldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the N-butylidene-N-isopropylamine (an imine). This equilibrium reaction is typically favored by the removal of water.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent to afford the final product, this compound.

Figure 1: General mechanism of reductive amination for the synthesis of this compound.

Choice of Reducing Agent: A Critical Decision

Several reducing agents can be employed for the reduction of the imine intermediate. The choice of reagent is critical as it influences the reaction conditions, selectivity, and overall efficiency.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[7][8] It is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde, allowing for a direct, one-pot reaction.[7] The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

-

Sodium Borohydride (NaBH₄): A more cost-effective but less selective reducing agent.[5] Since NaBH₄ can also reduce the starting aldehyde, the reaction is typically performed in a stepwise manner. The imine is first formed, often with the removal of water, and then the reducing agent is added.[6] Methanol or ethanol are common solvents for this reduction.

-

Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃, it is effective for one-pot reactions. However, due to the toxicity of cyanide byproducts, its use is often avoided in industrial settings.[3]

Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the synthesis of this compound via a one-pot reductive amination.

Materials:

-

Butyraldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of butyraldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. An exothermic reaction may be observed.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: 75-90%

Figure 2: A step-by-step workflow for the synthesis of this compound via reductive amination.

Chapter 2: Direct Alkylation: An Alternative with Caveats

Direct N-alkylation of a primary amine with an alkyl halide is a classical method for forming secondary amines. In the context of synthesizing this compound, this would involve the reaction of isopropylamine with a 1-halobutane (e.g., 1-bromobutane or 1-chlorobutane).

The Challenge of Over-Alkylation

A significant drawback of direct alkylation is the propensity for over-alkylation.[3] The secondary amine product, this compound, is often more nucleophilic than the starting primary amine, isopropylamine. This leads to a subsequent reaction with the alkyl halide to form the tertiary amine, N-butyl-N-isopropyl-N-butylamine, and even the quaternary ammonium salt. This results in a mixture of products that can be difficult to separate, leading to lower yields of the desired secondary amine.[1]

Strategies to Mitigate Over-Alkylation

Several strategies can be employed to favor mono-alkylation:

-

Use of a Large Excess of the Primary Amine: By using a significant excess of isopropylamine, the probability of the alkyl halide reacting with the much more abundant primary amine is increased, thus favoring the formation of the secondary amine.

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can facilitate the reaction between the aqueous amine phase and the organic alkyl halide phase, sometimes leading to improved selectivity under controlled conditions.[9][10]

-

Controlled Reaction Conditions: Careful control of reaction temperature, addition rate of the alkyl halide, and reaction time can help to minimize over-alkylation.

Representative Protocol: Direct Alkylation under Phase-Transfer Conditions

Materials:

-

Isopropylamine

-

1-Bromobutane

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve isopropylamine (3.0 eq) and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water (1:1).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Slowly add 1-bromobutane (1.0 eq) dropwise over a period of 1-2 hours.

-

Continue stirring at 60-70 °C for 6-12 hours, monitoring the reaction by GC-MS.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will likely be a mixture and require careful purification by fractional distillation to isolate this compound.

Expected Yield: Variable, typically lower than reductive amination (30-50%).

Chapter 3: Comparative Analysis of Synthesis Pathways

| Feature | Reductive Amination | Direct Alkylation |

| Selectivity | High for secondary amine | Low, mixture of products |

| Yield | Generally high (75-90%) | Generally lower (30-50%) |

| Reaction Conditions | Mild | Can require heating |

| Reagents | Aldehyde, amine, reducing agent | Amine, alkyl halide, base |

| Work-up & Purification | Relatively straightforward | Can be complex due to product mixture |

| Atom Economy | Good | Moderate, generates salt waste |

| Industrial Scalability | Favorable | Less favorable due to selectivity issues |

Chapter 4: Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the butyl and isopropyl groups. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms in the molecule.[11]

-

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption will be observed in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations will also be present.[12]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115. Characteristic fragmentation patterns arising from the cleavage of the C-N bonds will also be observed.[11]

Chapter 5: Safety Considerations

-

This compound: This compound is a flammable liquid and may cause skin and eye irritation.[2]

-

Butyraldehyde: A flammable liquid and irritant.

-

Isopropylamine: A highly flammable and corrosive liquid with a strong ammonia-like odor. It can cause severe skin burns and eye damage.[11]

-

Sodium Triacetoxyborohydride and Sodium Borohydride: These are water-reactive and can release flammable hydrogen gas. They should be handled with care in a dry environment.

All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through reductive amination of butyraldehyde with isopropylamine. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild, high-yielding, and operationally simple route. While direct alkylation presents an alternative pathway, it is often plagued by poor selectivity and lower yields due to over-alkylation. For researchers and drug development professionals, the reductive amination approach provides a reliable and scalable method for the synthesis of this important secondary amine.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Myers, A. G. (n.d.).

- Master Organic Chemistry. (2017).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123480, N-(1-Methylethyl)-1-butanamine.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia.

- Garg, N. K. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Organic Letters, 24(6), 1334-1338.

- Organic Chemistry Portal. (n.d.).

- Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598.

- TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

- Research Publish Journals. (n.d.).

- Challis, A. A. L. (1954). U.S. Patent No. 2,691,624. U.S.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

- CymitQuimica. (n.d.). CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine.

- CN104262165A - Preparation method of n-butylamine - Google P

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- ChemicalBook. (n.d.). Isopropylamine(75-31-0) 1H NMR spectrum.

- US2377511A - Purification of amine reaction mixtures - Google P

- Lehigh University. (n.d.). synthesis of propyl and butyl amine.

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). n-methylbutylamine.

- The Royal Society of Chemistry. (n.d.).

- US2691624A - Azeotropic distillation of propyl amines - Google P

- Macmillan Group - Princeton University. (2017).

- Wikipedia contributors. (n.d.). n-Butylamine. In Wikipedia, The Free Encyclopedia.

- Angene. (n.d.). This compound(CAS# 39099-23-5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 11. N-(1-Methylethyl)-1-butanamine | C7H17N | CID 123480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butylamine, N-isopropyl-N-methyl- | C8H19N | CID 559386 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-isopropylbutan-1-amine: A Scoping Review and Technical Guide for Future Research

An In-Depth Technical Guide

This document provides a comprehensive technical overview of N-isopropylbutan-1-amine, a secondary amine with significant, yet largely unexplored, potential across multiple scientific disciplines. As a molecule situated at the intersection of simple aliphatic structures and functional chemical reactivity, it represents a versatile platform for innovation. This guide is intended for researchers, chemists, and drug development professionals, offering a structured exploration of promising research avenues, complete with actionable experimental protocols and the scientific rationale underpinning them.

Foundational Chemistry and Synthesis

This compound (CAS 39099-23-5) is a secondary amine featuring a butyl group and an isopropyl group attached to a central nitrogen atom.[1] Its structure lends it moderate basicity and nucleophilicity, making it a valuable intermediate for organic synthesis.[2] While commercially available, a robust and scalable laboratory synthesis is essential for research applications requiring high purity or derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 123-124 °C (predicted) | --- |

| LogP (o/w) | 1.8 (computed) | PubChem |

| pKa (conjugate acid) | ~10.8 (estimated) | [2] |

Recommended Synthesis Protocol: Reductive Amination

Reductive amination is the method of choice for synthesizing secondary amines due to its high efficiency and control over side reactions like over-alkylation.[3] This process involves the reaction of a primary amine (isopropylamine) with an aldehyde (butanal) to form an imine intermediate, which is then selectively reduced in situ to the target secondary amine.[4]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is selected over harsher reagents like NaBH₄ because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a clean, one-pot reaction.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for both the reactants and the reducing agent, facilitating a homogenous reaction environment.

-

Acid Catalyst: Acetic acid is used in catalytic amounts to protonate the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by the amine and promoting the dehydration step to form the imine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butanal (4.3 g, 60 mmol) and isopropylamine (3.0 g, 50 mmol) in 100 mL of dichloromethane (DCM).

-

Acid Catalyst Addition: Add glacial acetic acid (0.3 mL, 5 mmol) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.

-

Reduction: In a separate beaker, carefully prepare a slurry of sodium triacetoxyborohydride (12.7 g, 60 mmol) in 50 mL of DCM. Add this slurry portion-wise to the reaction flask over 30 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (isopropylamine).

-

Workup: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: Purify the crude amine by fractional distillation under atmospheric pressure to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Research Area 1: Pharmaceutical & Drug Development

The structural simplicity of this compound belies its potential as a pharmacophore. Many centrally acting drugs contain simple aliphatic amine scaffolds. A primary area of investigation should be its interaction with monoamine oxidase (MAO) enzymes.

Hypothesis: A Novel Monoamine Oxidase Inhibitor

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibitors of these enzymes are used to treat depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[6] Since MAOs metabolize secondary amines, this compound is a substrate candidate and, more importantly, a potential competitive inhibitor.[7] Its structure can be systematically modified to probe the active site and develop isoform-selective inhibitors.

Proposed MAO Interaction and Inhibition Pathway

Caption: Proposed interaction of this compound with MAO.

Experimental Protocol: In Vitro MAO-Glo™ Assay

This commercially available assay from Promega provides a rapid, luminescence-based method for screening MAO inhibitors.

Causality of Experimental Choices:

-

Luciferin Derivative Substrate: The assay uses a MAO substrate that is converted into luciferin, which is then detected by the luciferase enzyme. This provides a highly sensitive and quantitative readout of enzyme activity.

-

Isoform-Specific Enzymes: Recombinant human MAO-A and MAO-B are used to determine the selectivity of the inhibitor.

-

Controls: A "no inhibitor" control establishes baseline enzyme activity (100%), while a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) serves as a positive control for inhibition.

Protocol Steps:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).

-

Enzyme Reaction: In a 96-well white plate, add 12.5 µL of MAO-A or MAO-B enzyme solution.

-

Inhibitor Addition: Add 12.5 µL of the diluted this compound solutions or control compounds to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add 25 µL of the MAO substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction.

-

Measurement: After 20 minutes of incubation, measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Proposed Structure-Activity Relationship (SAR) Study

To explore the therapeutic potential, a library of analogues should be synthesized to establish a clear SAR.[8]

| Compound | R₁ Group | R₂ Group | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |

| Lead (1) | n-Butyl | Isopropyl | (Hypothetical) 5,200 | (Hypothetical) 850 | 6.1 |

| Analogue 2 | Propyl | Isopropyl | (Hypothetical) 7,100 | (Hypothetical) 1,200 | 5.9 |

| Analogue 3 | Pentyl | Isopropyl | (Hypothetical) 3,500 | (Hypothetical) 450 | 7.8 |

| Analogue 4 | n-Butyl | Cyclopropyl | (Hypothetical) 1,200 | (Hypothetical) 9,500 | 0.13 |

| Analogue 5 | n-Butyl | sec-Butyl | (Hypothetical) 6,800 | (Hypothetical) 790 | 8.6 |

This systematic approach can identify modifications that enhance potency and, crucially, isoform selectivity.

Research Area 2: Organic Synthesis & Catalysis

The lone pair of electrons on the nitrogen atom and its steric environment make this compound a candidate for applications in catalysis.

Hypothesis: A Novel Ligand for Transition Metal Catalysis

Secondary amines can serve as effective ligands in transition metal-catalyzed reactions, such as cross-coupling.[9] They can stabilize the metal center and modulate its electronic properties. This compound could act as a ligand for palladium, copper, or other metals, potentially offering unique reactivity or stability profiles in reactions like Suzuki, Heck, or Buchwald-Hartwig amination. Its simple structure allows for facile tuning and mechanistic study.[10]

Experimental Protocol: Screening in a Model Suzuki Coupling Reaction

Causality of Experimental Choices:

-

Model Reaction: The Suzuki coupling of 4-bromoanisole with phenylboronic acid is a well-established, robust reaction, making it an excellent benchmark for evaluating the performance of a new ligand.

-

Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable palladium source that is reduced in situ to the active Pd(0) species.

-

Base: Potassium carbonate (K₂CO₃) is a standard inorganic base sufficient to drive the catalytic cycle without degrading the reactants.

Protocol Steps:

-

Catalyst Preparation: In a glovebox, to a vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (2.3 mg, 0.02 mmol, 2 equivalents relative to Pd).

-

Reactant Addition: To a separate reaction tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Reaction Setup: Add the catalyst/ligand mixture to the reaction tube. Add 5 mL of toluene as the solvent. Seal the tube with a septum.

-

Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir for 4 hours.

-

Analysis: After cooling, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a silica plug, and analyze by GC-MS to determine the conversion to the biphenyl product. Compare the result against a ligandless control and a control with a standard ligand (e.g., SPhos).

Research Area 3: Materials Science

Aliphatic amines are fundamental building blocks in polymer chemistry, often used as curing agents or monomers.[11]

Hypothesis: An Effective Curing Agent for Epoxy Resins

The hydrogen atom on the secondary amine can react with epoxide rings in a ring-opening addition reaction. As a difunctional molecule (one reactive site per hydrogen), this compound can act as a chain extender and cross-linker in epoxy formulations.[12] Its specific steric bulk and chain length may influence the glass transition temperature (Tg), flexibility, and chemical resistance of the cured material.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

Protocol Steps:

-

Formulation: Calculate the stoichiometric amount of this compound needed to cure a standard bisphenol A diglycidyl ether (DGEBA) resin. The amount is based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the resin. For this compound, AHEW = 115.22 g/mol .

-

Mixing: In a disposable cup, weigh the DGEBA resin (e.g., 10.0 g). Add the calculated amount of this compound. Mix thoroughly with a spatula for 3 minutes until the mixture is homogenous.

-

Curing: Pour the mixture into a silicone mold. Cure the sample in an oven following a defined schedule (e.g., 2 hours at 80 °C followed by 3 hours at 125 °C).

-

Characterization: Once cured and cooled, demold the solid polymer. Analyze its properties using:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Shore Durometer: To measure hardness.

-

Safety and Toxicological Considerations

Like other short-chain aliphatic amines, this compound should be handled with care. It is expected to be a skin and eye irritant.[13] Due to its volatility and alkaline nature, inhalation should be avoided. A significant area for future research is its potential to form N-nitrosamines in the presence of nitrosating agents, a common concern for secondary amines.[13] Any toxicological evaluation must include rigorous testing for nitrosamine formation under relevant conditions.[14]

Conclusion

This compound is more than a simple chemical intermediate; it is a platform molecule with clear, actionable research pathways in pharmacology, catalysis, and materials science. The protocols and hypotheses outlined in this guide provide a solid foundation for unlocking its potential. By moving from foundational synthesis to targeted application-based screening, the scientific community can fully elucidate the value of this versatile secondary amine.

References

-

Aliphatic and Alicyclic Amines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 26, 2026, from [Link]

-

Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Structures and Mechanism of the Monoamine Oxidase Family - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (n.d.). Retrieved January 26, 2026, from [Link]

-

Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms - ScienceOpen. (n.d.). Retrieved January 26, 2026, from [Link]

-

Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Organometallics - ACS Publications. (2022). Retrieved January 26, 2026, from [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | ACS Omega. (2022). Retrieved January 26, 2026, from [Link]

-

n-Butylamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Aliphatic Amines | Westlakeepoxy. (n.d.). Retrieved January 26, 2026, from [Link]

-

Isopropylamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]

Sources

- 1. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]

- 2. Isopropylamine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. n-Butylamine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aliphatic Amines | Westlakeepoxy [westlakeepoxy.com]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-isopropylbutan-1-amine: A Detailed Guide to Reaction Conditions and Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylbutan-1-amine, a secondary amine with the chemical formula C₇H₁₇N, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring both a linear butyl group and a branched isopropyl group attached to a nitrogen atom, imparts specific physicochemical properties that are leveraged in the design of target molecules. The synthesis of such unsymmetrical secondary amines requires careful consideration of reaction conditions to ensure high selectivity and yield, minimizing the formation of undesired byproducts.

This comprehensive guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on reductive amination and direct N-alkylation. As a senior application scientist, this document aims to deliver not only step-by-step protocols but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

I. Reductive Amination: The Preferred Pathway to this compound

Reductive amination is widely regarded as one of the most effective and versatile methods for the synthesis of secondary amines, offering superior control over the degree of alkylation compared to direct alkylation methods.[1] The overall transformation involves the reaction of a carbonyl compound, in this case, butanal (butyraldehyde), with a primary amine, isopropylamine, to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine, this compound.

The reaction proceeds in two main steps:

-

Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of butanal to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding N-butylideneisopropylamine. This equilibrium-driven reaction is often facilitated by the removal of water or by the use of a dehydrating agent.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond to afford the final secondary amine. This reduction can be achieved using various reducing agents, including hydride reagents or through catalytic hydrogenation.

Caption: General pathway for the synthesis of this compound via reductive amination.

A. Reductive Amination using Hydride Reagents

Several hydride-based reducing agents are commonly employed for the reduction of the imine intermediate. The choice of reagent can influence the reaction conditions, selectivity, and overall efficiency.

Sodium borohydride is a cost-effective and relatively mild reducing agent.[2] However, it can also reduce the starting aldehyde, which necessitates a two-step approach where the imine is pre-formed before the addition of the reducing agent.

Protocol 1: Two-Step Reductive Amination with Sodium Borohydride

Step 1: Imine Formation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 equiv.) and isopropylamine (1.1 equiv.) in a suitable solvent such as methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Reduction

-

Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

A one-pot variation of this procedure can be performed, where the sodium borohydride is added after a sufficient period for imine formation.[2] The presence of a catalyst, such as silica gel, can also enhance the reaction rate.

Protocol 2: One-Pot Reductive Amination with Sodium Borohydride and Silica Gel

-

In a round-bottom flask, combine butanal (1.0 equiv.) and isopropylamine (1.1 equiv.) in tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add silica gel (e.g., 230-400 mesh) to the mixture, followed by the portion-wise addition of sodium borohydride (1.2 equiv.).

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and perform an aqueous work-up as described in Protocol 1.

| Parameter | Condition |

| Reactants | Butanal, Isopropylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Catalyst (optional) | Silica Gel |

| Solvent | Methanol, Ethanol, THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Work-up | Aqueous extraction |

Table 1: Summary of Reaction Conditions for Reductive Amination with Sodium Borohydride.

Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective reducing agents than sodium borohydride.[3][4] They are particularly advantageous for one-pot reductive aminations as they do not readily reduce aldehydes and ketones at neutral or slightly acidic pH, but efficiently reduce the protonated imine (iminium ion).[3] This selectivity minimizes the formation of the corresponding alcohol byproduct.

Protocol 3: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

-

To a stirred solution of isopropylamine (1.1 equiv.) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add butanal (1.0 equiv.).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Parameter | Condition |

| Reactants | Butanal, Isopropylamine |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous basic wash and extraction |

Table 2: Summary of Reaction Conditions for Reductive Amination with Sodium Triacetoxyborohydride.

B. Catalytic Hydrogenation

Catalytic hydrogenation is another powerful method for the reduction of the imine intermediate. This approach is often favored in industrial settings due to its high efficiency, atom economy, and the potential for catalyst recycling. Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂).

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 4: Reductive Amination via Catalytic Hydrogenation with Raney Nickel

-

In a high-pressure hydrogenation vessel, combine butanal (1.0 equiv.), isopropylamine (1.1-1.5 equiv.), and a suitable solvent such as methanol or ethanol.

-

Carefully add Raney Nickel (5-10 wt% of the aldehyde) to the reaction mixture under an inert atmosphere. Raney Nickel is often stored under water and should be handled with care as it can be pyrophoric when dry.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation.

| Parameter | Condition |

| Reactants | Butanal, Isopropylamine |

| Catalyst | Raney Nickel |

| Solvent | Methanol, Ethanol |

| Hydrogen Pressure | 50-500 psi |

| Temperature | 50-100 °C |

| Reaction Time | 2-8 hours |

| Work-up | Filtration and distillation |

Table 3: Summary of Reaction Conditions for Catalytic Hydrogenation.

II. N-Alkylation of Isopropylamine: A More Challenging Route

A seemingly straightforward approach to this compound is the direct N-alkylation of isopropylamine with a butyl halide, such as 1-bromobutane or 1-iodobutane. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the butyl halide.

However, this method is often plagued by a lack of selectivity. The product, this compound, is also a nucleophile and can react further with the butyl halide to form the tertiary amine, N-butyl-N-isopropylbutylamine, and subsequently the quaternary ammonium salt. This over-alkylation leads to a mixture of products that can be difficult to separate.[1]

Caption: N-Alkylation pathway showing the formation of over-alkylation byproducts.

Strategies to favor mono-alkylation include using a large excess of the starting amine, which is more practical when the amine is inexpensive and readily available. Other approaches involve the use of specific catalysts or reaction conditions that can selectively promote mono-alkylation. However, for the synthesis of this compound, reductive amination is generally the more reliable and higher-yielding method.

III. Conclusion and Recommendations

For the synthesis of this compound, reductive amination of butanal with isopropylamine stands out as the most efficient and selective method. For laboratory-scale synthesis, the use of sodium triacetoxyborohydride offers a convenient and high-yielding one-pot procedure with a simple work-up. For larger-scale production, catalytic hydrogenation with Raney Nickel is an excellent choice, providing high atom economy and the potential for catalyst reuse. While direct N-alkylation is a conceptually simple route, the inherent challenge of controlling over-alkylation makes it a less desirable option for obtaining the pure secondary amine. The choice of the optimal synthetic route will ultimately depend on the desired scale of the reaction, available equipment, and cost considerations.

IV. References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Saidi, M. R., & Azizi, N. (2003). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 1(1), 76-80.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]

-

Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. Retrieved from [Link]

Sources

Application and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-isopropylbutan-1-amine

Abstract

This comprehensive guide provides a detailed examination of the analytical methodologies for the determination of N-isopropylbutan-1-amine by High-Performance Liquid Chromatography (HPLC). Recognizing the inherent challenges in the analysis of short-chain aliphatic amines, this document delineates two primary strategic approaches: a robust pre-column derivatization technique for enhanced sensitivity and an alternative direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, considerations for chiral separation are discussed, addressing the stereoisomeric nature of this compound. This application note is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge of Short-Chain Aliphatic Amines

This compound, a secondary aliphatic amine, and its related compounds are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification of these amines is critical for process control, impurity profiling, and stability testing. However, their analysis by conventional reversed-phase HPLC with UV detection is notoriously challenging. This difficulty stems from two primary characteristics of the molecule:

-

Lack of a significant chromophore: Short-chain aliphatic amines do not possess a suitable chromophore to absorb ultraviolet (UV) or visible light, rendering them virtually invisible to standard UV detectors.[2][3]

-

High polarity and basicity: The polar nature of the amine functional group leads to poor retention on non-polar C18 stationary phases. Furthermore, the basicity of the amine can result in strong interactions with residual silanol groups on the silica support, leading to poor peak shape (tailing) and irreproducible results.

To overcome these analytical hurdles, this guide presents two validated approaches. The primary and recommended method involves pre-column derivatization to introduce a chromophoric or fluorophoric tag to the this compound molecule. An alternative, direct analysis method using HILIC is also presented for situations where derivatization is not desirable.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [4] |

| Molecular Weight | 115.22 g/mol | [4] |

| LogP (Octanol/Water) | 1.8 | [4] |

| Structure |  | [4] |

The moderate LogP value suggests some retention is possible in reversed-phase systems, but the dominant polar and basic character of the amine group often complicates the analysis.

Primary Method: Pre-Column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

This protocol details a highly sensitive method for the quantification of this compound using pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC with fluorescence detection. FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[3]

Principle of Derivatization

The reaction between this compound and FMOC-Cl proceeds under mild basic conditions, resulting in the formation of a stable N-FMOC-N-isopropylbutan-1-amine derivative that exhibits strong fluorescence, enabling sensitive detection.

Experimental Protocol

3.2.1. Materials and Reagents

-

This compound (analytical standard)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Pentane (or other suitable extraction solvent)

3.2.2. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |

3.2.3. Step-by-Step Protocol

-

Preparation of Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 9.0 with a sodium hydroxide solution.

-

Preparation of FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with methanol to the desired concentrations (e.g., 0.1 - 10 µg/mL).

-

Derivatization Procedure:

-

In a clean vial, add 100 µL of the standard or sample solution.

-

Add 400 µL of the 0.1 M borate buffer (pH 9.0).

-

Add 500 µL of the 15 mM FMOC-Cl reagent.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

-

-

Extraction of Excess Reagent:

-

Add 2 mL of pentane to the reaction mixture.

-

Vortex for 1 minute to extract the unreacted FMOC-Cl and its hydrolysis product (FMOC-OH).

-

Allow the layers to separate.

-

Carefully transfer the lower aqueous layer containing the derivatized amine to a clean vial for HPLC analysis.

-

-

Injection and Analysis: Inject 10 µL of the prepared aqueous layer into the HPLC system.

Workflow Diagram

Sources

Troubleshooting & Optimization

Common side reactions involving N-isopropylbutan-1-amine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-isopropylbutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common side reactions and experimental challenges associated with this secondary amine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive characteristics of this compound?

This compound is a secondary amine, and its reactivity is dominated by the lone pair of electrons on the nitrogen atom. This makes it a competent nucleophile and a weak base.[1] Its core reactions include:

-

Nucleophilic Substitution: Reacting with electrophiles like alkyl halides and epoxides.[2]

-

Acylation: Reacting with acyl chlorides and anhydrides to form amides.[3]

-

Sulfonylation: Reacting with sulfonyl chlorides to produce sulfonamides.[4]

-

Condensation: Reacting with aldehydes and ketones to form enamines or, if followed by reduction, tertiary amines.[1][4]

-

Salt Formation: Reacting with acids to form ammonium salts.[5]

The presence of both a linear butyl group and a sterically bulkier isopropyl group influences its reactivity profile, sometimes mitigating side reactions seen with less hindered amines, but also potentially slowing desired reactions.

FAQ 2: My bottle of this compound has turned yellow. What causes this and is it still viable for my experiment?

The development of a yellow or brownish color in amines upon storage is typically due to slow oxidation or reaction with atmospheric carbon dioxide. While minor discoloration may not significantly impact many bulk reactions, it indicates the presence of impurities. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored amine is not recommended without purification.

Recommendation: Purify by distillation before use. If the discoloration is significant or if your application requires high purity, it is best to use a fresh, unopened bottle.

Troubleshooting Guide: Side Reactions in Synthesis

This section addresses specific, common problems encountered during reactions involving this compound, providing insights into their causes and validated solutions.

Issue 1: Uncontrolled Over-alkylation in N-Alkylation Reactions

Question: I am trying to synthesize a tertiary amine by reacting this compound with an alkyl halide (e.g., methyl iodide), but my GC-MS analysis shows a mixture of my desired tertiary amine and a quaternary ammonium salt. How can I prevent this?

Causality & Expert Analysis: This is a classic and highly common problem in amine chemistry known as over-alkylation . The root cause is that the product of the initial alkylation (the tertiary amine) is often as nucleophilic, or even more so, than the starting secondary amine.[6] Consequently, the product competes with the starting material for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[4][7]

Using a simple 1:1 stoichiometry is inefficient because the reaction produces an acid (HX), which protonates and deactivates half of the starting amine as an ammonium salt.[4][6] While using an excess of the amine can mitigate the acid issue, it doesn't solve the fundamental problem of competing nucleophilicity.[6]

Troubleshooting Protocol & Solutions:

| Problem Symptom | Root Cause | Recommended Solution | Mechanism of Action |

| Mixture of tertiary amine and quaternary salt | Product amine is also a nucleophile and reacts further. | Switch to Reductive Amination. React this compound with the corresponding aldehyde or ketone in the presence of a mild reducing agent. | This is a controlled, stepwise process. The amine and carbonyl form an iminium ion, which is then immediately reduced to the tertiary amine. The product amine is not reactive under these conditions. |

| Low yield of tertiary amine, unreacted starting material | Acid byproduct (HX) protonates the starting amine, rendering it non-nucleophilic. | Use a non-nucleophilic base (e.g., Hünig's base, 2,6-lutidine) or an inorganic base (K₂CO₃) in the reaction. | The added base neutralizes the acid as it is formed, preserving the nucleophilicity of the starting amine. |

| Reaction is messy and difficult to control | Direct alkylation is inherently difficult to control for mono-alkylation. | Use a large excess (5-10 equivalents) of this compound. | Statistically favors the reaction of the alkyl halide with the abundant starting amine over the newly formed product. This is only practical if the amine is inexpensive and easily separable. |

Visualizing the Over-alkylation Cascade

The diagram below illustrates how the initial desired product becomes a reactant in a subsequent, undesired reaction.

Caption: The runaway train of amine alkylation.

Issue 2: Low Yields and Stalled Reductive Amination Reactions

Question: I am performing a reductive amination with this compound and a ketone, but the reaction is slow and gives a poor yield of the desired tertiary amine. What factors should I investigate?

Causality & Expert Analysis: Reductive amination is a powerful method but its success hinges on a delicate balance of conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. The formation of this intermediate is acid-catalyzed and reversible.[4] The key is to find a pH where the carbonyl is sufficiently activated by protonation, but the amine nucleophile is not rendered inert by excessive protonation.[4]

Troubleshooting Workflow:

The following workflow provides a systematic approach to optimizing your reductive amination protocol.

Caption: Troubleshooting workflow for reductive amination.

Validated Protocol: High-Yield Synthesis of N-Butyl-N-isopropylethanamine via Reductive Amination

This protocol demonstrates a controlled synthesis of a tertiary amine, avoiding the pitfalls of direct alkylation.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), butanal (1.05 eq), and anhydrous dichloromethane (DCM) as the solvent.

-

Iminium Formation: Add acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1 hour. The formation of water is a byproduct.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or distillation if necessary.

Issue 3: Incomplete Conversion in Acylation Reactions

Question: My attempt to form an amide by reacting this compound with an acyl chloride is stalling, leaving significant amounts of unreacted amine. Why is this happening?

Causality & Expert Analysis: Acylation of secondary amines is generally a very efficient reaction.[3] Incomplete conversion usually points to a stoichiometric or stability issue rather than a fundamental reactivity problem.

-

Acid Quenching: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will immediately react with a basic amine molecule, protonating it to form an inactive ammonium salt.[3] Without an additional base, the theoretical maximum yield is only 50%.

-

Acyl Chloride Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis. If the reaction is performed in the presence of water, or if the solvent is not anhydrous, the acyl chloride will be consumed in a side reaction to form a carboxylic acid.

Troubleshooting Protocol & Solutions:

| Problem Symptom | Root Cause | Recommended Solution |

| Reaction stops at ~50% conversion | HCl byproduct is protonating and deactivating the starting amine. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or use two equivalents of the this compound. |

| Low yield, presence of carboxylic acid | Hydrolysis of the acyl chloride starting material. | Ensure all glassware is flame- or oven-dried and use an anhydrous solvent. Run the reaction under an inert atmosphere (N₂ or Ar). |

| Very slow reaction | Steric hindrance from the isopropyl group and/or low reactivity of the acylating agent. | Use a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) or gently heat the reaction. |

References

-

University of California, Davis. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology. [Link]

- Wang, J. (2011). Synthesis method of N-methyl isopropylamine.

-

PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. National Center for Biotechnology Information. [Link]

-

Chemistry Student. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]

-

Wikipedia. (n.d.). Isopropylamine. Wikimedia Foundation. [Link]

-

University of California, Davis. (2022). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

Sources

- 1. Isopropylamine - Wikipedia [en.wikipedia.org]

- 2. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Solvent Effects on N-isopropylbutan-1-amine Reactivity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of N-isopropylbutan-1-amine. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of your experiments with confidence and scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions about the role of solvents in reactions involving this compound, a secondary amine with distinct steric and electronic properties.

Q1: How does the choice of solvent impact the nucleophilicity of this compound?

The nucleophilicity of this compound is significantly influenced by the solvent's ability to solvate the amine. In polar protic solvents (e.g., water, ethanol, methanol), the amine's lone pair of electrons can form hydrogen bonds with the solvent molecules. This "caging" effect stabilizes the amine but hinders its ability to attack an electrophile, thereby reducing its nucleophilicity. Conversely, polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but do not strongly interact with the amine's lone pair, leaving it more available for nucleophilic attack and thus enhancing its reactivity.

Q2: What is the difference between basicity and nucleophilicity for this compound, and how does the solvent affect each?